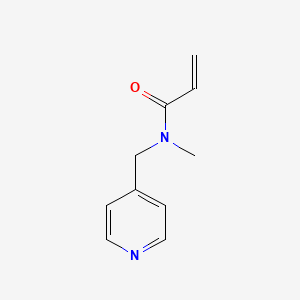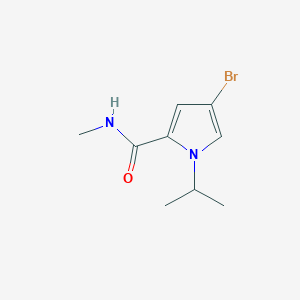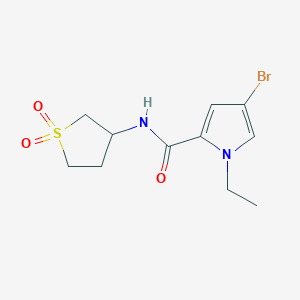![molecular formula C10H13BrN2O3 B7556907 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid, also known as Boc-L-4-Br-E-Pro-OH, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrrole-containing amino acids and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH is not fully understood. However, it has been proposed that this compound may exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. In cancer cells, 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH has been found to induce apoptosis, or programmed cell death, by activating specific signaling pathways.
Biochemical and Physiological Effects
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and good yields. Additionally, this compound has been found to exhibit low toxicity, making it a safe option for in vitro and in vivo studies. However, one limitation of 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH. One potential avenue is to further investigate its antimicrobial activity and potential applications as an antibiotic. Additionally, more research is needed to fully understand the mechanism of action of this compound in cancer cells and its potential as a chemotherapeutic agent. Finally, further studies are needed to investigate the potential use of 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH in the treatment of neurological disorders such as Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH can be achieved through a multi-step process. The first step involves the synthesis of 4-bromo-1-ethylpyrrole-2-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with Boc-L-proline in the presence of a base to yield 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH. This synthesis method has been reported to yield high purity and good yields of the desired compound.
Applications De Recherche Scientifique
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antimicrobial activity against various strains of bacteria and fungi. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer chemotherapy.
Propriétés
IUPAC Name |
2-[(4-bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-3-13-5-7(11)4-8(13)9(14)12-6(2)10(15)16/h4-6H,3H2,1-2H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUXZSIBGPDPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NC(C)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

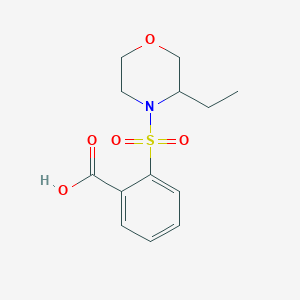

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)


![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)
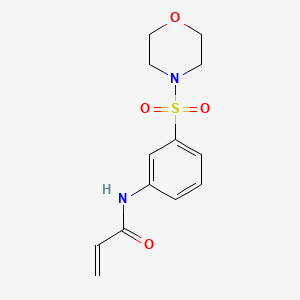
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)

